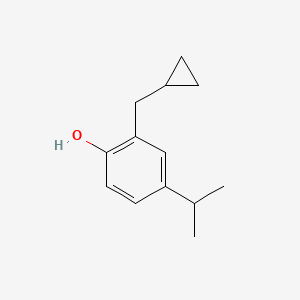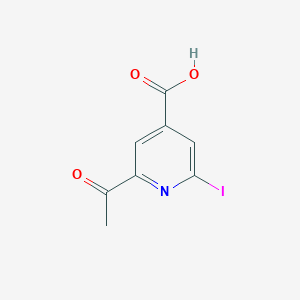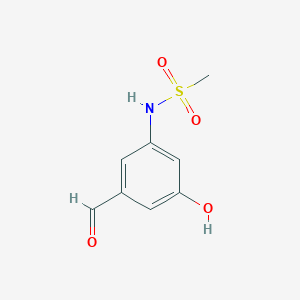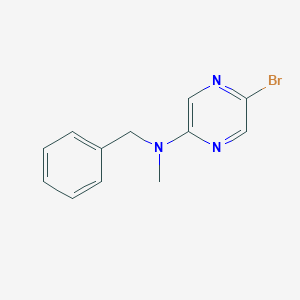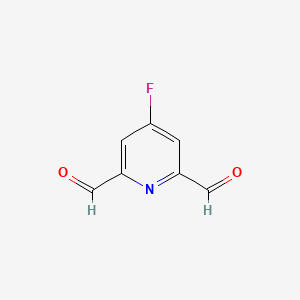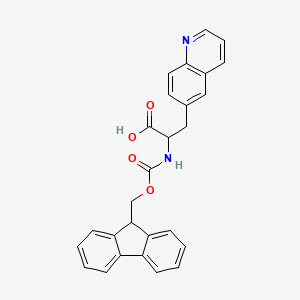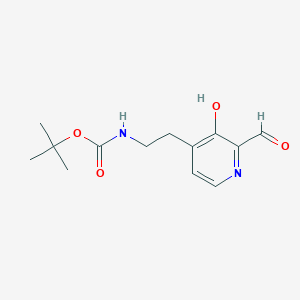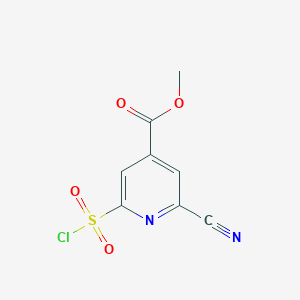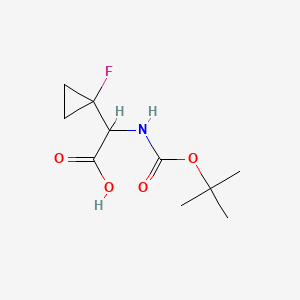
2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorocyclopropyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid typically involves multiple steps:
Formation of the Fluorocyclopropyl Intermediate: The fluorocyclopropyl group can be introduced through cyclopropanation reactions involving fluorinated precursors.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl (Boc) group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the fluorocyclopropyl intermediate with the Boc-protected amino acid under appropriate conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated synthesis equipment.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups or the fluorocyclopropyl moiety, potentially yielding reduced analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The fluorocyclopropyl group can enhance binding affinity and specificity, while the Boc-protected amino group can be deprotected under physiological conditions to reveal the active amine.
Comparación Con Compuestos Similares
Similar Compounds
2-((tert-Butoxycarbonyl)amino)-2-(cyclopropyl)acetic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
2-((tert-Butoxycarbonyl)amino)-2-(1-chlorocyclopropyl)acetic acid:
2-((tert-Butoxycarbonyl)amino)-2-(1-bromocyclopropyl)acetic acid: Similar to the chlorinated analog but with a bromine atom, which can affect its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 2-((tert-Butoxycarbonyl)amino)-2-(1-fluorocyclopropyl)acetic acid imparts unique properties, such as increased stability and altered electronic characteristics, which can enhance its performance in various applications compared to its non-fluorinated or differently halogenated counterparts.
Propiedades
Fórmula molecular |
C10H16FNO4 |
|---|---|
Peso molecular |
233.24 g/mol |
Nombre IUPAC |
2-(1-fluorocyclopropyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-6(7(13)14)10(11)4-5-10/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14) |
Clave InChI |
FWSOIQAMTAFRFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CC1)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-fluoro-3-phenoxyphenyl)methylidene]hydroxylamine](/img/structure/B14851719.png)

